molecular formula C23H22N2O2 B10766394 1-pentyl-2,2',3,3',4,4',5,5,5-d9-8-quinolinylester-1H-indole-3-carboxylicacid

1-pentyl-2,2',3,3',4,4',5,5,5-d9-8-quinolinylester-1H-indole-3-carboxylicacid

Cat. No.: B10766394
M. Wt: 367.5 g/mol
InChI Key: ZAVGICCEAOUWFM-YGYNLGCDSA-N
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Description

PB-22-d9, also known as 1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indole-3-carboxylic acid, 8-quinolinyl ester, is a deuterated form of PB-22. It is a synthetic cannabinoid that mimics the effects of delta-9-tetrahydrocannabinol (Δ9-THC), the active component in cannabis. PB-22-d9 is primarily used as an analytical reference standard in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PB-22-d9 involves the deuteration of PB-22. The process typically starts with the preparation of 1-pentyl-1H-indole-3-carboxylic acid, which is then esterified with 8-quinolinol. The deuteration is achieved by using deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of PB-22-d9 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced analytical techniques helps in maintaining the high standards required for research and forensic applications .

Chemical Reactions Analysis

Types of Reactions

PB-22-d9 undergoes various chemical reactions, including:

    Oxidation: PB-22-d9 can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert PB-22-d9 to its corresponding alcohols.

    Substitution: Substitution reactions can occur at the indole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of PB-22-d9, such as carboxylic acids, alcohols, and substituted indoles .

Scientific Research Applications

PB-22-d9 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

PB-22-d9 exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system and peripheral tissues. This binding mimics the effects of delta-9-tetrahydrocannabinol, leading to similar pharmacological effects. The activation of these receptors triggers a cascade of intracellular signaling pathways, resulting in various physiological and behavioral effects .

Comparison with Similar Compounds

PB-22-d9 is compared with other synthetic cannabinoids such as:

    JWH-018: Another synthetic cannabinoid with similar effects but different chemical structure.

    AM-2201: Known for its high potency and similar receptor binding profile.

    UR-144: Structurally different but shares similar pharmacological effects.

PB-22-d9 is unique due to its deuterated form, which provides advantages in analytical applications, such as improved stability and distinct mass spectral properties .

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

367.5 g/mol

IUPAC Name

quinolin-8-yl 1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2

InChI Key

ZAVGICCEAOUWFM-YGYNLGCDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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